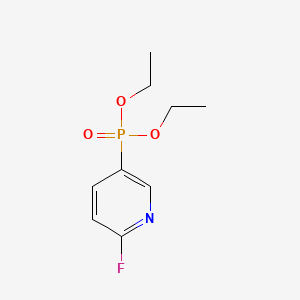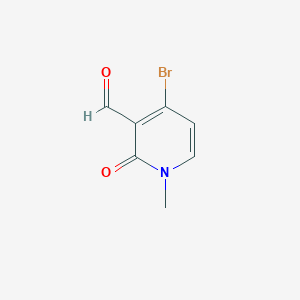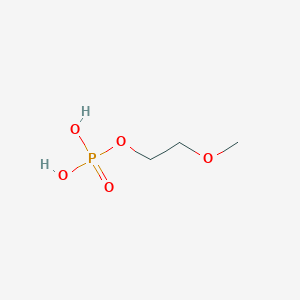
4-Chloro-5-methoxy-1,2-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7ClO3 It is a derivative of benzenediol, where the benzene ring is substituted with a chlorine atom at the 4th position and a methoxy group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-1,2-benzenediol typically involves the chlorination and methoxylation of 1,2-benzenediol. One common method is the electrophilic aromatic substitution reaction, where 1,2-benzenediol is treated with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom. Subsequently, the methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-methoxy-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 4-chloro-5-methoxy-1,2-benzoquinone.
Reduction: Formation of 4-chloro-5-methoxy-1,2-dihydroxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methoxy-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties against various pathogens.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1,2-benzenediol: Similar structure but lacks the methoxy group.
5-Methoxy-1,2-benzenediol: Similar structure but lacks the chlorine atom.
1,2-Benzenediol: The parent compound without any substitutions.
Uniqueness
4-Chloro-5-methoxy-1,2-benzenediol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can enhance the compound’s stability, solubility, and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C7H7ClO3 |
|---|---|
Molekulargewicht |
174.58 g/mol |
IUPAC-Name |
4-chloro-5-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C7H7ClO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3 |
InChI-Schlüssel |
BABVXKNZFPSLJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)









